

# Introduction: The Significance of Germanium in Cryogenic Applications

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## Compound of Interest

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**Germanium** (Ge), a lustrous, hard, grayish-white metalloid in the carbon group, has garnered significant interest for its applications in various cryogenic technologies. Its semiconductor properties, which are highly sensitive to temperature, make it an ideal material for fabricating highly sensitive detectors for infrared radiation and other forms of energy. The behavior of **germanium** at low temperatures is critical for the design and operation of cryogenic electronics, including transistors and sensors used in space exploration, quantum computing, and advanced medical imaging. Understanding the nuanced changes in its physical properties as it is cooled to cryogenic temperatures is paramount for predicting device performance and ensuring reliability.

## Crystal Structure and Mechanical Integrity at Low Temperatures

**Germanium** crystallizes in a diamond cubic structure, a stable configuration that it maintains even at cryogenic temperatures.[1][2] This structural stability is fundamental to its use in devices that undergo thermal cycling.

## Lattice Parameters and Thermal Contraction

As **germanium** is cooled, its crystal lattice contracts. The lattice constant, which is approximately 5.6575 Å at room temperature, decreases with temperature.[3][4][5] However, this contraction is not monotonic. **Germanium** exhibits an unusual negative thermal expansion coefficient at very low temperatures, typically below about 40 K.[6][7][8] This means that within

a specific low-temperature range, the material expands as it is cooled further. This phenomenon is attributed to the vibrational modes of the crystal lattice (phonons).[7]

Temperature (K)	Lattice Constant (Å) (Approx.)	Coefficient of Linear Thermal Expansion ( $10^{-6}/K$ )
300	5.6575	6.0
200	-	5.0
100	-	2.3
40	Minimum Lattice Constant	-0
< 40	-	Negative

Note: The exact temperature of minimum lattice constant and the magnitude of the negative thermal expansion can be influenced by isotopic composition.[8][9]

## Mechanical Strength and Ductile-to-Brittle Transition

The mechanical properties of **germanium** are also temperature-dependent. As the temperature decreases, its yield strength increases, making it more resistant to plastic deformation.[10] However, this is accompanied by a transition from ductile to brittle behavior.[10] This transition is a critical consideration in the design of cryogenic devices, as it can make the material more susceptible to fracture from thermal stresses or mechanical shock.

## Thermal Properties: Heat Conduction and Capacity

The ability of **germanium** to conduct and store heat changes dramatically at cryogenic temperatures. These properties are crucial for thermal management in cryogenic systems.

### Thermal Conductivity

The thermal conductivity of **germanium** is highly dependent on temperature and purity. For high-purity single crystals, the thermal conductivity increases as the temperature is lowered from room temperature, reaching a peak at around 15-20 K.[11][12][13] Below this temperature, the conductivity decreases rapidly. This peak is a result of the competition

between different phonon scattering mechanisms. At higher temperatures, phonon-phonon (Umklapp) scattering dominates, limiting thermal conductivity. As the temperature decreases, Umklapp scattering becomes less frequent, and the mean free path of phonons increases, leading to higher conductivity. At very low temperatures, the mean free path is limited by boundary scattering (the physical dimensions of the crystal) and scattering from impurities and isotopes, causing the conductivity to decrease.[11][13]

The isotopic composition of **germanium** has a profound effect on its low-temperature thermal conductivity. Isotopically pure **germanium**, such as <sup>99.99%</sup> enriched <sup>70</sup>Ge, exhibits a thermal conductivity at its peak that can be an order of magnitude higher than that of natural **germanium**. [11][14]

Temperature (K)	Thermal Conductivity of Natural Ge (W/m·K) (Approx.)	Thermal Conductivity of Isotopically Enriched <sup>70</sup> Ge (W/m·K) (Approx.)
300	60	60
100	200	>200
20	~2000	~10500
4	<1000	>1000

## Specific Heat

The specific heat of **germanium** at low temperatures is dominated by lattice vibrations (phonons). According to the Debye model, the specific heat at low temperatures is proportional to  $T^3$ . [15] This relationship holds true for **germanium** at cryogenic temperatures. The Debye temperature for **germanium** is approximately 374 K. [15][16]

## Electrical Properties: Carrier Freeze-out and Impurity Conduction

As a semiconductor, the electrical properties of **germanium** are exquisitely sensitive to temperature. At cryogenic temperatures, significant changes occur in carrier concentration and mobility.

## Carrier Concentration and Freeze-out

At room temperature, intrinsic **germanium** has a significant number of thermally excited charge carriers (electrons and holes). As the temperature is lowered, the thermal energy becomes insufficient to excite electrons from the valence band to the conduction band, leading to a dramatic decrease in the intrinsic carrier concentration.<sup>[17][18][19]</sup> This phenomenon is known as "carrier freeze-out." In doped **germanium**, a similar freeze-out occurs as charge carriers from dopant atoms are no longer thermally ionized.

The energy band gap of **germanium** increases as the temperature decreases. The temperature dependence of the energy gap can be described by the following empirical formula:  $E_g(T) = 0.742 - (4.8 \times 10^{-4} T^2) / (T + 235)$  eV<sup>[17]</sup>

Temperature (K)	Energy Band Gap (eV) (Approx.)
300	0.66
77	0.73
4.2	0.74

## Electrical Resistivity and Mobility

The electrical resistivity of pure **germanium** increases by many orders of magnitude as it is cooled to cryogenic temperatures due to carrier freeze-out.<sup>[20][21][22]</sup> In doped **germanium**, the resistivity also increases significantly, but at very low temperatures, conduction can be dominated by "impurity band conduction," where charge carriers hop between adjacent impurity atoms.<sup>[20]</sup>

The mobility of charge carriers in **germanium** generally increases as the temperature is lowered, due to reduced scattering by lattice vibrations.<sup>[23][24]</sup> However, at very low temperatures, scattering by ionized impurities and neutral defects becomes the dominant limiting factor for mobility.<sup>[25][26]</sup>

## Optical Properties: Transparency and Refractive Index

**Germanium** is a widely used material for infrared optics, and its optical properties at cryogenic temperatures are of great interest.

## Infrared Transparency

**Germanium** is transparent to infrared radiation in the wavelength range of approximately 2 to 15  $\mu\text{m}$ .<sup>[27]</sup> This transparency is maintained at cryogenic temperatures. The absorption edge of **germanium** shifts to shorter wavelengths as the temperature decreases, a direct consequence of the widening of the band gap.<sup>[28]</sup>

## Refractive Index

The refractive index of **germanium** is high, around 4.0 at room temperature for mid-infrared wavelengths.<sup>[27]</sup><sup>[28]</sup> The refractive index is a function of both wavelength and temperature. As the temperature is decreased, the refractive index of **germanium** also decreases.<sup>[29]</sup><sup>[30]</sup> This change, described by the thermo-optic coefficient ( $dn/dT$ ), is an important consideration in the design of cryogenic optical systems to avoid focus shifts with temperature changes.<sup>[27]</sup>

Temperature (K)	Refractive Index (at 10 $\mu\text{m}$ ) (Approx.)
300	4.004
77	3.93

## Experimental Protocol: Measurement of Low-Temperature Thermal Conductivity

A common method for measuring the thermal conductivity of **germanium** at cryogenic temperatures is the steady-state longitudinal heat flow technique.

Objective: To determine the thermal conductivity of a **germanium** sample as a function of temperature in the range of 4 K to 100 K.

Materials and Equipment:

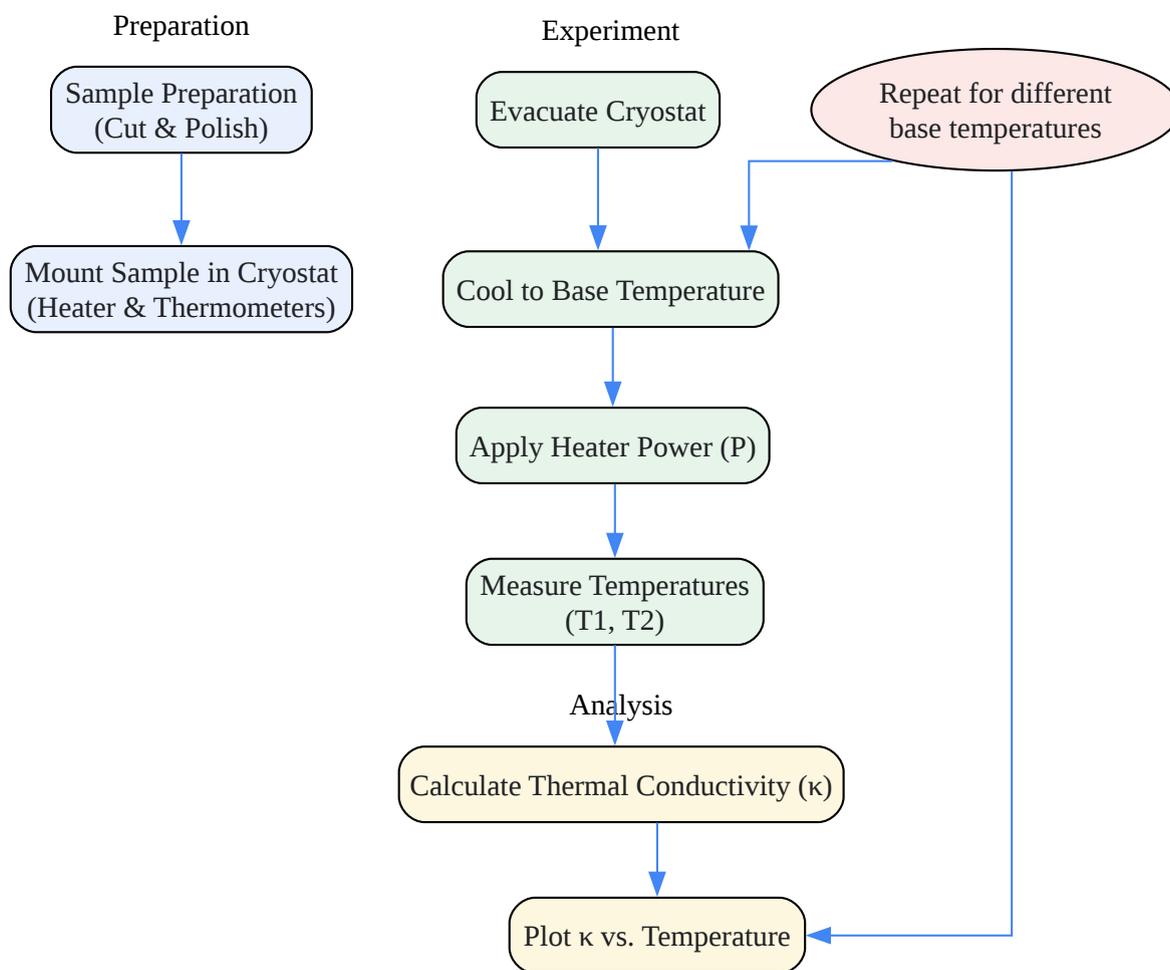
- **Germanium** sample of known dimensions (typically a rectangular bar)

- Cryostat capable of reaching and maintaining temperatures in the 4 K - 100 K range
- Heater (e.g., a small resistor)
- Two calibrated thermometers (e.g., silicon diodes or Cernox sensors)
- Heat sink
- Vacuum system
- Data acquisition system to measure temperature and heater power

Procedure:

- **Sample Preparation:** The **germanium** sample is cut to a known length and cross-sectional area. The surfaces should be prepared to a specific finish, as surface scattering can affect thermal conductivity at very low temperatures.[\[11\]](#)
- **Mounting:** The sample is mounted inside the cryostat. One end of the sample is thermally anchored to a heat sink, which is in thermal contact with the cryogen. The other end has a small heater attached. Two thermometers are attached at a known distance apart along the length of the sample.
- **Evacuation:** The sample space in the cryostat is evacuated to a high vacuum to minimize heat loss through convection.
- **Cooling:** The cryostat is cooled to the lowest desired temperature (e.g., 4 K).
- **Measurement:** a. The system is allowed to reach thermal equilibrium. b. A small, known amount of power (P) is applied to the heater. c. A steady-state temperature gradient ( $\Delta T$ ) is established along the sample. The temperatures ( $T_1$  and  $T_2$ ) are recorded by the two thermometers. d. The thermal conductivity ( $\kappa$ ) is calculated using the formula:  $\kappa = (P * L) / (A * \Delta T)$  where L is the distance between the thermometers and A is the cross-sectional area of the sample.
- **Temperature Sweep:** The temperature of the heat sink is slowly increased, and the measurement process (step 5) is repeated at various temperature points up to 100 K.

Data Analysis: The calculated thermal conductivity values are plotted as a function of the average sample temperature ( $T_{\text{avg}} = (T_1 + T_2)/2$ ).

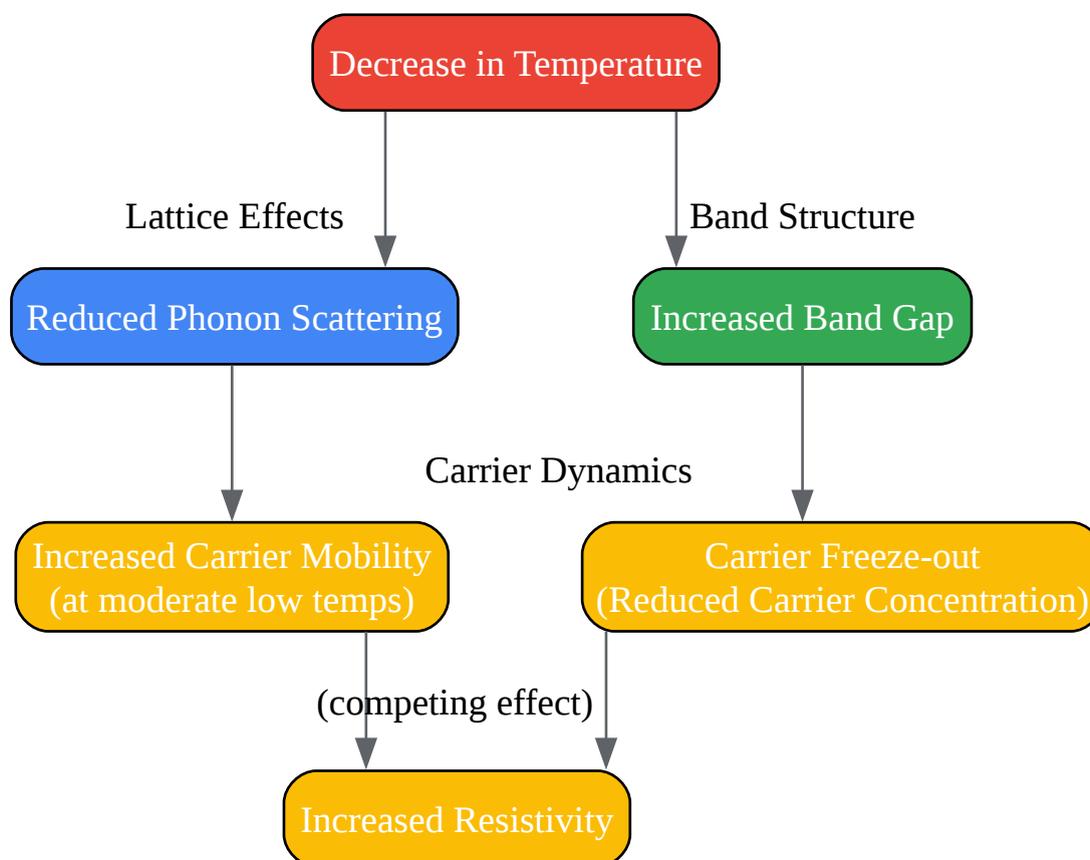


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Workflow for low-temperature thermal conductivity measurement.

## Logical Relationships: Temperature Effects on Germanium's Electronic Properties

The following diagram illustrates the causal relationships between decreasing temperature and the key electronic properties of **germanium**.



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Impact of decreasing temperature on **germanium**'s electronic properties.

## Conclusion

The physical characteristics of **germanium** undergo significant and complex changes at cryogenic temperatures. Its structural, thermal, electrical, and optical properties are all highly temperature-dependent. A thorough understanding of these behaviors is essential for scientists and engineers working on the development of cryogenic technologies. The data and

experimental frameworks presented in this guide provide a solid foundation for designing and implementing **germanium**-based components in a wide array of low-temperature applications.

## References

- Asen-Palmer, M., Bartkowski, K., et al. (1997). Thermal conductivity of **germanium** crystals with different isotopic compositions. *Physical Review B*, 56(15), 9431–9447. [\[Link\]](#)
- Ioffe Institute. (n.d.). Thermal properties of **Germanium** (Ge). Mytrix. Retrieved from [\[Link\]](#)
- Carr, R. H., McCammon, R. D., & White, G. K. (1965). Thermal expansion of **germanium** and silicon at low temperatures. *The Philosophical Magazine: A Journal of Theoretical Experimental and Applied Physics*, 12(115), 157-163. [\[Link\]](#)
- McCammon, R. D., & White, G. K. (1963). Thermal Expansion of **Germanium** and Silicon at Low Temperatures. *Physical Review Letters*, 10(6), 234-236. [\[Link\]](#)
- Carruthers, J. A., Geballe, T. H., Rosenberg, H. M., & Ziman, J. M. (1957). The thermal conductivity of **germanium** and silicon between 2 and 300° K. *Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences*, 238(1215), 502-514. [\[Link\]](#)
- R. K. D. (2007). Ab initio determination of crystal lattice constants and thermal expansion for **germanium** isotopes. CoLab.
- Chan, B. (2018). Modelling the Cryogenic Properties of **Germanium** for Emerging Liquid Hydrogen Power Applications. Newcastle University Theses. [\[Link\]](#)
- Fritzsche, H. (1955). Electrical Properties of **Germanium** Semiconductors at Low Temperatures. *Physical Review*, 99(2), 406-419. [\[Link\]](#)
- Berman, R. (1952). The Thermal Conductivity of **Germanium** and Silicon at Low Temperatures. *Proceedings of the Physical Society. Section A*, 65(12), 1029-1040. [\[Link\]](#)
- Ioffe Institute. (n.d.). Optical properties of **Germanium** (Ge). NSM Archive. Retrieved from [\[Link\]](#)

- Keesom, P. H., & Seidel, G. (1959). Specific Heat of **Germanium** and Silicon at Low Temperatures. *Physical Review*, 113(1), 33–39. [\[Link\]](#)
- Leviton, D. B., & Frey, B. J. (2006). Temperature-dependent refractive index of silicon and **germanium**. *Proc. SPIE 6273, Cryogenic Optical Systems and Instruments XI*, 62732K. [\[Link\]](#)
- Ozhogin, V. I., et al. (1991). Temperature dependence of the thermal conductivity along the 100 direction of **germanium** single crystals with different isotopic composition. *JETP Letters*, 54(11), 634-637. [\[Link\]](#)
- Singh, H. P. (1968). Determination of thermal expansion of **germanium**, rhodium and iridium by X-rays. *Acta Crystallographica Section A*, 24(4), 469-471. [\[Link\]](#)
- Straumanis, M. E., & Aka, E. J. (1952). Lattice Parameters, Coefficients of Thermal Expansion, and Atomic Weights of Purest Silicon and **Germanium**. *Journal of Applied Physics*, 23(3), 330-334. [\[Link\]](#)
- Ioffe Institute. (n.d.). Band structure and carrier concentration of **Germanium** (Ge). NSM Archive. Retrieved from [\[Link\]](#)
- Buschert, R. C., et al. (2005). Thermal expansion of **germanium** isotopes at low temperature. *arXiv preprint cond-mat/0508491*. [\[Link\]](#)
- Straumanis, M. E., & Aka, E. J. (1952). Lattice Parameters, Coefficients of Thermal Expansion, and Atomic Weights of Purest Silicon and **Germanium**. *Journal of Applied Physics*, 23(3), 330-334. [\[Link\]](#)
- Post, B. (1975). Lattice constants of **germanium** (at 25°C). *Journal of Applied Crystallography*, 8(4), 452-456. [\[Link\]](#)
- Morin, F. J. (1954). Electrical Properties of **Germanium** Containing Compensated Impurities. *Physical Review*, 93(1), 62–63. [\[Link\]](#)
- Salzberg, C. D., & Villa, J. J. (1958). Infrared refractive indexes of silicon, **germanium** and modified selenium glass. *JOSA*, 48(8), 579-580. [\[Link\]](#)

- Quest Metals. (2024). **Germanium** Crystals. [\[Link\]](#)
- Ioffe Institute. (n.d.). Physical properties of **Germanium** (Ge). Myrix. Retrieved from [\[Link\]](#)
- Wafer World. (2024). An Overview of **Germanium** Wafer's Thermal Properties. [\[Link\]](#)
- Baldassarre, L., et al. (2011). Low-temperature **germanium** thin films on silicon. Optics express, 19(21), 20146-20151. [\[Link\]](#)
- Materials Project. (n.d.). Ge (mp-32). Retrieved from [\[Link\]](#)
- Pal, S., et al. (2019). Impurity concentration dependent electrical conduction in **germanium** crystals at low temperatures. Bulletin of Materials Science, 42(1), 1-7. [\[Link\]](#)
- Laboratorio de Física. (n.d.). BAND GAP OF Ge. Retrieved from [\[Link\]](#)
- Gavrilov, S. A., et al. (2014). Low-Temperature Crystallization of **Germanium** in the Thin-Film Ge/Al System. Journal of Surface Investigation: X-ray, Synchrotron and Neutron Techniques, 8(5), 949-954. [\[Link\]](#)
- Precision Micro-Optics Inc. (2016). **Germanium**. [\[Link\]](#)
- Pursley, L. (1976). LOW TEMPERATURE RESISTIVITY OF **GERMANIUM** SEMICONDUCTOR. Thesis, North Texas State University. [\[Link\]](#)
- Jing, C., et al. (2009). Fabrication and characteristics of porous **germanium** films. Journal of Physics D: Applied Physics, 42(24), 245408. [\[Link\]](#)
- Lattice Materials LLC. (n.d.). Properties of **Germanium** - Optical. [\[Link\]](#)
- PHYWE Systeme GmbH & Co. KG. (n.d.). Band gap of **germanium**. Retrieved from [\[Link\]](#)
- Jellison Jr, G. E., et al. (2019). Temperature dependent dielectric function and direct bandgap of Ge. Journal of Vacuum Science & Technology B, 37(6), 062923. [\[Link\]](#)
- LEYBOLD. (n.d.). Determining the band gap of **germanium**. FSU High Energy Physics. [\[Link\]](#)

- Pal, S., et al. (2019). Temperature dependent (a) carrier mobility and (b) resistivity of HPGe and different parts of the 7 N pure **germanium** crystal. [[Link](#)]
- Aspirations Institute. (n.d.). Chapter Fourteen - SEMICONDUCTOR ELECTRONICS: MATERIALS, DEVICES AND SIMPLE CIRCUITS. [[Link](#)]

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7. [tandfonline.com](http://tandfonline.com) [[tandfonline.com](http://tandfonline.com)]
8. [arxiv.org](http://arxiv.org) [[arxiv.org](http://arxiv.org)]
9. Ab initio determination of crystal lattice constants and thermal expansion for germanium isotopes | CoLab [[colab.ws](http://colab.ws)]
10. Germanium Crystals - Quest Metals [[questmetals.com](http://questmetals.com)]
11. [PDF] Thermal conductivity of germanium crystals with different isotopic compositions | Semantic Scholar [[semanticscholar.org](http://semanticscholar.org)]
12. [royalsocietypublishing.org](http://royalsocietypublishing.org) [[royalsocietypublishing.org](http://royalsocietypublishing.org)]
13. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
14. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
15. metaphactory [[semopenalex.org](http://semopenalex.org)]
16. An Overview of Germanium Wafer s Thermal Properties [[waferworld.com](http://waferworld.com)]

- 17. Band structure and carrier concentration of Germanium (Ge) [ioffe.ru]
- 18. laboratoriofisica.uc3m.es [laboratoriofisica.uc3m.es]
- 19. hep.fsu.edu [hep.fsu.edu]
- 20. sfu.ca [sfu.ca]
- 21. uh-ir.tdl.org [uh-ir.tdl.org]
- 22. researchgate.net [researchgate.net]
- 23. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 24. ias.ac.in [ias.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Germanium [pmoptics.com]
- 28. NSM Archive - Optical properties of Germanium (Ge) [ioffe.ru]
- 29. ntrs.nasa.gov [ntrs.nasa.gov]
- 30. trace.tennessee.edu [trace.tennessee.edu]
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